1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone
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Overview
Description
1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone is a synthetic organic compound characterized by the presence of a benzodioxole moiety attached to a piperidine ring, which is further linked to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment to Piperidine: The benzodioxole moiety is then reacted with piperidine under specific conditions to form the intermediate compound.
Formation of Ethanone Group:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and specificity, while the ethanone group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
- 1-[4-(1,3-Benzodioxol-5-ylamino)-6-{[2-(diethylamino)ethyl]amino}-1,3,5-triazin-2-yl]-4-piperidinecarboxamide
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
Uniqueness: 1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole moiety provides potential for various chemical modifications, while the piperidine ring enhances its biological activity.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-6-4-11(5-7-16)15-12-2-3-13-14(8-12)19-9-18-13/h2-3,8,11,15H,4-7,9H2,1H3 |
InChI Key |
OOUIWGIRWCUHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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